Dammaradienol

Description

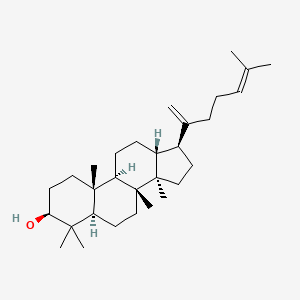

Structure

3D Structure

Properties

CAS No. |

52914-32-6 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-26,31H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,26+,28+,29-,30-/m1/s1 |

InChI Key |

WZAMDSBJONFHAO-WJQSYXMBSA-N |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dammaradienol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Associated Signaling Pathways

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) compound, is a naturally occurring phytochemical found in various plant species, including the resin of Pistacia lentiscus and Camellia sinensis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its known biological activities, with a focus on its antiviral, anti-inflammatory, and potential anticancer properties. This document summarizes available quantitative data, outlines experimental methodologies for its study, and explores its putative interactions with key cellular signaling pathways, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with a tetracyclic triterpenoid core. Its systematic IUPAC name is (3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₃₀H₅₀O[1] |

| IUPAC Name | (3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1] |

| CAS Number | 52914-32-6[1] |

| ChEBI ID | CHEBI:175453[1] |

| PubChem CID | 13893946[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 426.7 g/mol [1] | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Predicted: 0.00013 g/L | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | Predicted: 7.51 | ALOGPS |

| Polar Surface Area | 20.23 Ų | ChemAxon |

| Hydrogen Bond Donors | 1 | ChemAxon |

| Hydrogen Bond Acceptors | 1 | ChemAxon |

| Rotatable Bond Count | 4 | ChemAxon |

Solubility Profile:

Based on its chemical structure, this compound is expected to be soluble in various organic solvents. While specific quantitative data is scarce, it is predicted to be soluble in methanol, ethanol, acetone, and chloroform (B151607).[2][3][4][5][6][7]

Natural Sources and Isolation

This compound is a constituent of dammar resin, a natural resin obtained from trees of the Dipterocarpaceae family. It has also been identified in other plant species, including Pistacia lentiscus (mastic) and tea (Camellia sinensis).

Experimental Protocol: Isolation from Dammar Resin

A general procedure for the isolation of triterpenoids from dammar resin involves the following steps:

-

Extraction: The resin is first dissolved in a suitable organic solvent, such as chloroform or a mixture of hexane (B92381) and ethyl acetate.

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Purification: Fractions containing this compound are collected and further purified by repeated chromatography or recrystallization to yield the pure compound.

Note: The specific solvent ratios and gradient profile may need to be optimized based on the specific resin sample and the desired purity.

Biological Activities and Pharmacological Potential

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[8]

A common method to assess the anti-HSV activity of a compound like this compound is the plaque reduction assay:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.

-

Virus Infection: The cells are infected with a known titer of HSV.

-

Compound Treatment: After a brief incubation period to allow for viral entry, the cells are overlaid with a medium containing different concentrations of this compound.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

-

Quantification: The plaques are then stained and counted. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined to quantify its antiviral potency.[9]

Anti-inflammatory Activity

While direct studies on this compound are limited, related triterpenoids have shown anti-inflammatory properties, suggesting a similar potential for this compound. This activity is often mediated through the inhibition of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anticancer Potential

Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. While research on this compound is still in its early stages, its structural similarity to other bioactive triterpenoids suggests it may possess anticancer properties.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[11][12][13] Dysregulation of these pathways is a hallmark of many cancers. Natural compounds can modulate these pathways to induce apoptosis in cancer cells. This compound may potentially exert anticancer effects by modulating MAPK signaling and inducing apoptosis.

Caption: Hypothetical modulation of MAPK and apoptosis pathways by this compound.

Future Directions and Conclusion

This compound presents itself as a promising natural compound with potential therapeutic applications. Its antiviral activity is the most documented, but further research is warranted to explore its anti-inflammatory and anticancer potential. Future studies should focus on:

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Detailed Biological Evaluation: In-depth studies to elucidate the mechanisms of action for its antiviral, anti-inflammatory, and anticancer activities.

-

Signaling Pathway Analysis: Targeted investigations to confirm the interaction of this compound with the NF-κB, MAPK, and apoptosis signaling pathways using techniques such as Western blotting and reporter gene assays.

-

In Vivo Studies: Preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. This compound | C30H50O | CID 13893946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphenolics and triterpenes presence in chloroform extract of Dicranopteris linearis leaves attenuated paracetamol-induced liver intoxication in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloroform Solvent Properties [macro.lsu.edu]

- 8. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Action of Synthetic Stigmasterol Derivatives on Herpes Simplex Virus Replication in Nervous Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Dammaradienol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) class, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₃₀H₅₀O, is a significant member of the dammarane-type triterpenoids. These compounds are known for their diverse biological activities and are the subject of extensive research in medicinal chemistry. The foundational dammarane skeleton is a key structural feature of many bioactive compounds, including ginsenosides. Understanding the discovery and isolation of this compound provides a basis for further investigation into its therapeutic potential and for the development of novel pharmaceuticals.

Discovery and Natural Occurrence

This compound has been identified as a constituent of various plant species. Notably, it has been isolated from Dammar resin , a natural resin obtained from trees of the Dipterocarpaceae family.[1] It has also been identified in the Greek endemic plant species Inula candida.[2] The presence of this compound and its derivatives in Eocene fossilized resins suggests that the enzymatic machinery for its biosynthesis, specifically the enzyme dammarenediol cyclase, was present in plants as far back as 54 million years ago.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.73 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as ethanol (B145695). | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound follows the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in plants.

Caption: Biosynthetic pathway of this compound.

The pathway begins with Acetyl-CoA and proceeds through the MVA pathway to produce the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a crucial cyclization step catalyzed by this compound synthase to form the dammarane skeleton of this compound.

Experimental Protocols: Isolation of this compound

The isolation of this compound typically involves solvent extraction from a natural source, followed by chromatographic purification. The following is a general protocol based on methods for extracting triterpenoids from resins and plants.

Extraction from Dammar Resin

This protocol describes a general method for the solvent extraction of dammar resin, a known source of this compound.

Materials:

-

Dried and powdered Dammar resin

-

70:30 v/v Ethanol:Water solution

-

Rotary evaporator

-

Freeze-dryer

-

Filter paper

Procedure:

-

The dried dammar resin is crushed into a fine powder.

-

The powdered resin is subjected to solvent extraction with a 70:30 v/v mixture of ethanol and water.

-

The solvent mixture with the resin is heated to just below 60°C and stirred for 24 hours.[4]

-

The mixture is then filtered to separate the extract from the solid resin residue.

-

The ethanol is removed from the filtrate using a rotary evaporator.

-

The remaining aqueous solution is then freeze-dried to yield the crude extract.[4]

Purification by Chromatography

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved using column chromatography.

Materials:

-

Crude dammar resin extract

-

Silica (B1680970) gel for column chromatography

-

A series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

-

NMR, Mass Spectrometry instrumentation for structure elucidation

Procedure:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a non-polar solvent such as hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar Rf values to that expected for this compound are combined.

-

The combined fractions are concentrated under reduced pressure.

-

The purity of the isolated compound is assessed by spectroscopic methods.

-

The structure of the purified this compound is confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and by comparison with published data.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the anti-inflammatory activity of structurally related triterpenoids suggests potential mechanisms of action. Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to a variety of stimuli, including inflammation.

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Conclusion

This compound represents a foundational structure in the diverse world of dammarane-type triterpenoids. Its presence in both contemporary and ancient plant resins underscores its evolutionary significance. The isolation of this compound, while following general principles of natural product chemistry, requires careful optimization of extraction and chromatographic techniques to achieve high purity. Although the specific biological activities and molecular targets of this compound are still under active investigation, its structural similarity to other bioactive triterpenoids suggests a promising potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

- 1. sisu.ut.ee [sisu.ut.ee]

- 2. Isolation and structure elucidation of seconda... - Pergamos [pergamos.lib.uoa.gr]

- 3. tripod.swarthmore.edu [tripod.swarthmore.edu]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. WO2005005583A1 - Extraction method of active molecular structures from natural resins and/or essential oils - Google Patents [patents.google.com]

- 6. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces | MDPI [mdpi.com]

- 9. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Dammaradienol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Dammaradienol is a tetracyclic triterpenoid (B12794562) that serves as the foundational precursor for the biosynthesis of a vast array of pharmacologically significant dammarane-type saponins (B1172615), including the renowned ginsenosides (B1230088) and gypenosides. Understanding its natural distribution, biosynthetic origins, and methods for its isolation is critical for the fields of phytochemistry, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway, and outlines the key experimental protocols for its extraction, isolation, and characterization. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate comprehension.

Primary Natural Sources of this compound

This compound is not typically found in high concentrations as it is a metabolic intermediate. However, its presence is inferred in plant species that are rich in its downstream derivatives, the dammarane-type saponins. The principal plant genera known to utilize the this compound skeleton for secondary metabolite production are Panax, Gynostemma, and Betula.

-

Panax Species (Ginseng): The genus Panax, particularly Panax ginseng (Korean ginseng), is the most prominent source of dammarane-type saponins, known as ginsenosides.[1][2] this compound-II is the direct precursor to the aglycones protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT), which form the skeletons for hundreds of identified ginsenosides.[3][4] These compounds are found in various parts of the plant, including the roots, leaves, stems, and flower buds.[2][5][6]

-

Gynostemma pentaphyllum (Jiaogulan): Often referred to as "Southern Ginseng," this plant is a rich source of dammarane (B1241002) saponins called gypenosides.[7][8] Many gypenosides are structurally identical to the ginsenosides found in Panax, indicating a shared biosynthetic pathway originating from this compound.[3][8] To date, over 250 individual saponins with a dammarane-type skeleton have been isolated from G. pentaphyllum.[9]

-

Betula Species (Birch): Various species of the birch tree, such as Betula pendula (Silver Birch), are known to produce dammarane-type triterpenoids.[10][11] While the bark of birch is more famously known for lupan-type triterpenes like betulin, its buds and leaves also contain dammaranes.[4][10]

-

Artemisia argyi : Research has identified a this compound synthase enzyme in this species, confirming its capacity to produce this compound as a precursor for its own unique set of triterpenoids.[12]

Table 1: Principal Natural Sources and Associated Dammarane-Type Derivatives

| Genus | Species Example | Primary Derivatives | Plant Part(s) of Interest | Citation(s) |

| Panax | P. ginseng | Ginsenosides (e.g., Rb1, Rg1) | Roots, Leaves, Flower Buds | [1][2][3][5] |

| Gynostemma | G. pentaphyllum | Gypenosides | Aerial Parts (Leaves, Stems) | [7][8][9] |

| Betula | B. pendula | Dammarane Esters, Dammarenediol-II | Buds, Leaves, Bark | [4][10][11] |

| Artemisia | A. argyi | This compound-derived Triterpenoids | Not specified | [12] |

Quantitative Analysis

As a transient intermediate, this compound itself does not accumulate to high levels. Therefore, quantitative analyses typically focus on the more abundant and stable downstream saponins. The concentration of these derivatives serves as an indirect measure of the metabolic flux through the this compound biosynthesis pathway in a given plant tissue.

Table 2: Concentration of Major Dammarane-Type Saponins in Select Natural Sources

| Plant Source | Compound(s) | Concentration / Yield | Analytical Method | Citation(s) |

| Panax ginseng (Korean Red Ginseng Root) | Ginsenoside Rb1 | 5.8 mg/g | HPLC | [5] |

| Ginsenoside Rg1 | 3.3 mg/g | HPLC | [5] | |

| Total Major Ginsenosides | 0.9 - 1.7 mg/g | HPLC | [1] | |

| Gynostemma pentaphyllum (Herbal Tea) | Gypenoside YN 12 | 1397.7 mg/kg (~1.4 mg/g) | UPLC-MS/MS | [12] |

| Betula pendula (Outer Bark) | Total Triterpenes (mainly Betulin) | 20 - 40% of extract | Solvent Extraction | [2] |

Biosynthesis of this compound

The construction of the this compound skeleton is a multi-step enzymatic process that begins with primary metabolites. The pathway is primarily localized to the plant cell's cytosol and endoplasmic reticulum.

-

Mevalonate (MVA) Pathway : The biosynthesis starts with Acetyl-CoA, which is converted through a series of enzymatic reactions into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[13][14]

-

Terpenoid Backbone Formation : IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

-

Squalene (B77637) Synthesis : Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form the C30 linear triterpene precursor, squalene.

-

Epoxidation : Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256).[15]

-

Cyclization : This is the crucial, branch-point step. The enzyme dammarenediol-II synthase (DDS) , an oxidosqualene cyclase (OSC), catalyzes the intricate protonation-initiated cyclization of 2,3-oxidosqualene to yield the tetracyclic dammarane skeleton in the form of dammarenediol-II .[1][2][13]

References

- 1. researchgate.net [researchgate.net]

- 2. tf.ni.ac.rs [tf.ni.ac.rs]

- 3. mdpi.com [mdpi.com]

- 4. vliz.be [vliz.be]

- 5. Characterization of Korean Red Ginseng (Panax ginseng Meyer): History, preparation method, and chemical composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Six new dammarane-type triterpene saponins from the leaves of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. mdpi.com [mdpi.com]

- 12. Sensory-guided isolation and identification of new sweet-tasting dammarane-type saponins from Jiaogulan (Gynostemma pentaphyllum) herbal tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dammaradienol: A Technical Guide to its Classification as a Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562), is a key secondary metabolite found in various plant species and serves as a precursor to a wide array of bioactive dammarane-type saponins, including ginsenosides. Its classification as a triterpenoid is fundamentally based on its C30 backbone, which is biosynthetically derived from six isoprene (B109036) units. This technical guide provides an in-depth analysis of the classification of this compound, detailing its chemical properties, biosynthetic pathway, and the experimental protocols used for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, making them a subject of intense research in drug discovery. This compound is a prominent member of the dammarane (B1241002) subgroup of tetracyclic triterpenoids. Its chemical structure and biosynthetic origin firmly place it within this classification. Understanding the precise classification and properties of this compound is crucial for the exploration of its therapeutic potential and for the synthetic biology efforts aimed at producing valuable dammarane saponins.

Chemical and Physicochemical Properties

The chemical identity and properties of this compound are foundational to its classification. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.7 g/mol | [1] |

| Monoisotopic Mass | 426.386166214 Da | [1] |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol (B145695), acetone, and chloroform. Practically insoluble in water. | [2][3] |

| Melting Point | Not consistently reported, varies with purity. | General knowledge |

| Specific Rotation | Varies depending on the solvent and experimental conditions. | [4][5][6] |

Table 1: Physicochemical Properties of this compound

Classification as a Triterpenoid

This compound's classification as a triterpenoid is based on the following key characteristics:

-

Isoprene Rule: Its C30 carbon skeleton is derived from the head-to-tail condensation of six isoprene (C5) units.

-

Biosynthetic Origin: It is synthesized from the cyclization of 2,3-oxidosqualene, a linear C30 hydrocarbon and the universal precursor for triterpenoids and steroids.

-

Dammarane Skeleton: It possesses the characteristic tetracyclic dammarane ring system, which distinguishes it within the broader triterpenoid class.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway.

References

- 1. This compound | C30H50O | CID 13893946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination and correlation of the solubility of daidzein in organic solvents [journal.buct.edu.cn]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Preliminary Biological Activity of Dammaradienol: A Technical Guide for Drug Discovery Professionals

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, has emerged as a molecule of interest in the field of pharmacology. Preliminary in vitro studies have indicated its potential as a bioactive agent, particularly demonstrating antiviral properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antiviral effects. Detailed experimental protocols for the key assays used to evaluate its bioactivity are presented to facilitate further research and development. Additionally, this guide explores potential, yet unconfirmed, anti-inflammatory, anti-cancer, and anti-diabetic activities based on the known pharmacology of structurally related dammarane-type triterpenoids. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid characterized by a dammarane (B1241002) skeleton. Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and antidiabetic activities. The unique chemical structure of this compound makes it a compelling candidate for drug discovery and development programs. This guide synthesizes the existing preliminary data on its biological activities to provide a clear and concise resource for the scientific community.

Antiviral Activity of this compound

The most significant and directly reported biological activity of this compound to date is its in vitro antiviral efficacy.

Quantitative Data

A key study has demonstrated the antiviral potential of this compound against Herpes Simplex Virus (HSV) types I and II.[1] While a specific IC50 or EC50 value was not reported in the available literature, the study indicated a significant reduction in the viral cytopathic effect at a specific concentration range.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Types | Cell Line | Effective Concentration | Observation |

| Herpes Simplex Virus Type I (HSV-1) | Vero cells | 1-10 µg/mL | Significant reduction in viral cytopathic effect.[1] |

| Herpes Simplex Virus Type II (HSV-2) | Vero cells | 1-10 µg/mL | Significant reduction in viral cytopathic effect.[1] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The following is a generalized protocol for a cytopathic effect (CPE) inhibition assay, a common method to screen for antiviral activity.

Objective: To determine the ability of a test compound (this compound) to inhibit the virus-induced damage to host cells.

Materials:

-

Vero cells (or other susceptible host cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

-

Cytotoxicity assay reagents (e.g., MTT, Neutral Red)

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted this compound solutions to the wells.

-

Include a positive control (a known antiviral drug), a virus control (cells with virus but no compound), and a cell control (cells with no virus or compound).

-

Add the virus suspension to all wells except the cell control wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show a significant cytopathic effect (typically 80-90%).

-

Quantification of CPE:

-

Visually assess the degree of CPE in each well using an inverted microscope.

-

Alternatively, quantify cell viability using an MTT or Neutral Red assay. For an MTT assay, the medium is replaced with MTT solution, incubated, and then the formazan (B1609692) product is solubilized and the absorbance is read.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by regression analysis.

Potential Anti-Cancer Activity

While no direct studies on the anti-cancer activity of this compound have been identified, dammarane-type triterpenoids as a class have demonstrated cytotoxic effects against various cancer cell lines. Further investigation into this compound's potential in this area is warranted.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line(s) of interest

-

Normal (non-cancerous) cell line for selectivity assessment

-

Cell culture medium, FBS, and antibiotics

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Potential Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have not yet been specifically reported. However, many triterpenoids are known to possess anti-inflammatory effects, often through the inhibition of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indirect measure of nitric oxide production by cells.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) for stimulation

-

Cell culture medium

-

This compound stock solution

-

Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound for a short pre-incubation period. Then, stimulate the cells with LPS to induce nitric oxide production. Include controls for unstimulated cells, LPS-stimulated cells without this compound, and a positive control (a known iNOS inhibitor).

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add the Griess reagent to the supernatant samples and the sodium nitrite standards in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of nitric oxide production by this compound.

References

Dammaradienol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Triterpenoid (B12794562)

Abstract

Dammaradienol, a tetracyclic triterpenoid of the dammarane (B1241002) family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, and delving into its documented biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols for its isolation, analysis, and biological evaluation, and exploring its known mechanisms of action.

Chemical and Physical Properties

This compound is a naturally occurring triterpenoid alcohol. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 52914-32-6 | |

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.72 g/mol | |

| Appearance | Solid | |

| Chemical Class | Triterpenoid, Dammarane | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antiviral properties being the most prominently documented. Emerging research also suggests potential anti-inflammatory and anticancer effects, characteristic of the broader class of dammarane-type triterpenoids.

Antiviral Activity

The most significant body of evidence for this compound's bioactivity lies in its effect against Herpes Simplex Virus (HSV).

Quantitative Data: In Vitro Anti-Herpes Simplex Virus Activity

| Virus Strain | Cell Line | Activity Metric | Result | Reference(s) |

| HSV-1 | Vero | Effective Conc. | 1-10 µg/mL | [1][2] |

| HSV-2 | Vero | Effective Conc. | 1-10 µg/mL | [1][2] |

Further research is required to establish precise IC50 and CC50 values to determine the selectivity index.

Potential Anti-inflammatory and Anticancer Activities

While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, the broader class of dammarane-type triterpenoids has been shown to exert such effects, primarily through the modulation of key signaling pathways. It is hypothesized that this compound may share similar mechanisms of action.

Logical Relationship of Dammarane Triterpenoid Bioactivity

Caption: Postulated biological activities of this compound based on its class.

Studies on related dammarane triterpenoids have demonstrated that they can inhibit the activation of the NF-κB pathway and modulate MAP kinase signaling, both of which are crucial in inflammatory responses.[3][4][5] Furthermore, many triterpenoids exhibit anticancer properties by inducing apoptosis in cancer cells.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification from Dammar Resin

This compound can be isolated from its natural source, dammar resin, a triterpenoid resin.[7]

Experimental Workflow for Isolation and Purification

Caption: Workflow for isolating this compound from dammar resin.

-

Extraction: The resin is macerated in a polar solvent such as ethanol for an extended period (e.g., 30 minutes to several hours).[8]

-

Filtration and Concentration: The resulting solution is filtered to remove insoluble material and then concentrated under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Quantitative Analysis by HPLC

The concentration of this compound in an extract or solution can be determined using analytical HPLC.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Standard Curve: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the sample.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of this compound against HSV.

-

Cell Culture: Vero cells are cultured in appropriate media and seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.

-

Plaque Formation: The plates are incubated for 48-72 hours to allow for plaque formation.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The concentration of this compound that reduces the number of plaques by 50% (IC50) is then calculated.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on the host cells.

-

Cell Seeding: Vero cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of this compound for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader. The concentration that reduces cell viability by 50% (CC50) is calculated.

Signaling Pathway in Cytotoxicity

Caption: General signaling cascade in compound-induced cytotoxicity.

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Elucidation of Precise IC50 and CC50 Values: Determining the exact inhibitory and cytotoxic concentrations is crucial for assessing the therapeutic potential and safety profile of this compound.

-

In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological activities. This includes confirming its effects on the NF-κB and MAPK pathways.

-

In Vivo Efficacy Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy and pharmacokinetics of this compound for its potential antiviral, anti-inflammatory, and anticancer applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound can lead to the identification of compounds with enhanced potency and improved pharmacological properties.

By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full potential for the development of new and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antiviral activity of dammar resin triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpenoid Oligomers of Dammar Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2005005583A1 - Extraction method of active molecular structures from natural resins and/or essential oils - Google Patents [patents.google.com]

Spectroscopic Data of Dammaradienol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dammaradienol, a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) family. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development contexts. This compound, with the chemical formula C₃₀H₅₀O, has a molecular weight of 426.7 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of a dammarane-type sapogenin typically shows seven or eight singlet signals corresponding to methyl groups in the high field region (δ 0.6–1.5 ppm). The chemical shifts of olefinic protons are usually found between δ 4.3–6.0 ppm, while proton signals of carbons bearing oxygen may appear in the δ 4.0–5.5 ppm range.[2]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 3.20 | dd, J = 11.5, 4.5 Hz |

| H-24 | 5.10 | t, J = 7.0 Hz |

| Me-18 | 0.87 | s |

| Me-19 | 0.78 | s |

| Me-21 | 1.60 | s |

| Me-26 | 1.68 | s |

| Me-27 | 1.62 | s |

| Me-28 | 0.97 | s |

| Me-29 | 0.87 | s |

| Me-30 | 0.99 | s |

| Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of dammarane-type triterpenoids typically displays signals in distinct regions: δ 8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular methyls generally between 8–35 ppm), δ 60.0–90.0 ppm for oxygenated methine and quaternary carbons, δ 109.0–160.0 ppm for olefinic carbons, and δ 170.0–220.0 ppm for carbonyl carbons.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.8 |

| 2 | 27.4 |

| 3 | 79.0 |

| 4 | 38.9 |

| 5 | 55.3 |

| 6 | 18.3 |

| 7 | 34.9 |

| 8 | 40.4 |

| 9 | 50.5 |

| 10 | 37.1 |

| 11 | 21.6 |

| 12 | 28.1 |

| 13 | 42.1 |

| 14 | 50.3 |

| 15 | 31.5 |

| 16 | 27.9 |

| 17 | 52.8 |

| 18 | 15.6 |

| 19 | 16.1 |

| 20 | 124.4 |

| 21 | 131.5 |

| 22 | 37.4 |

| 23 | 24.8 |

| 24 | 125.0 |

| 25 | 131.0 |

| 26 | 25.7 |

| 27 | 17.7 |

| 28 | 28.0 |

| 29 | 15.4 |

| 30 | 16.5 |

| Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used. |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 426 | 15 |

| [M-CH₃]⁺ | 411 | 20 |

| [M-H₂O]⁺ | 408 | 10 |

| [M-C₅H₉]⁺ | 357 | 5 |

| [M-Side Chain]⁺ | 259 | 30 |

| 207 | 45 | |

| 189 | 100 | |

| Note: This is a representative dataset and fragmentation patterns can vary based on the ionization technique and instrument parameters. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are often obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas chromatography. Typical EI-MS parameters include an ionization energy of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

An In-depth Technical Guide to Dammaradienol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol, a tetracyclic triterpenoid (B12794562), is a naturally occurring compound found in various plant species, including those of the Dammar genus and Inula helenium. As a member of the dammarane (B1241002) family of triterpenes, it serves as a key biosynthetic precursor to a wide array of other bioactive dammarane-type saponins (B1172615) and ginsenosides. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

This compound is a crystalline solid with a molecular formula of C₃₀H₅₀O and a molecular weight of 426.72 g/mol .[1] Its chemical structure features a dammarane skeleton with hydroxyl group at C-3 and a side chain containing two double bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.72 g/mol | [1] |

| Melting Point | 136-138 °C | [2] |

| Specific Rotation [α]D | +47° (c 0.6, CHCl₃) | [3] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents such as chloroform, methanol (B129727), and ethanol. Sparingly soluble in water. | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are characteristic of the dammarane skeleton.

-

¹H NMR: The spectrum typically shows signals for eight tertiary methyl groups, olefinic protons in the side chain, and a proton corresponding to the hydroxyl-bearing carbon at the 3-position.[5]

-

¹³C NMR: The ¹³C NMR spectrum displays 30 carbon signals, with characteristic shifts for the sp² carbons of the double bonds in the side chain and the sp³ carbons of the tetracyclic core, including the carbon bearing the hydroxyl group.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Bands in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations of methyl and methylene (B1212753) groups. The presence of C=C double bonds is indicated by stretching vibrations around 1640 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 426. The fragmentation pattern is consistent with the dammarane structure, with characteristic losses of water (m/z 408) and fragments arising from cleavage of the side chain and the tetracyclic ring system.[7]

Biological Activities and Signaling Pathways

Dammarane-type triterpenoids, including this compound, have been reported to possess a range of biological activities, including anti-inflammatory and anticancer effects. While specific studies on this compound are ongoing, its structural similarity to other well-researched dammaranes suggests its potential to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation.

By potentially inhibiting the IKK complex, this compound may prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Anticancer Activity

The anticancer potential of this compound is likely linked to the induction of apoptosis , or programmed cell death, in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases.

It is hypothesized that this compound may induce mitochondrial stress, leading to the release of cytochrome c and the subsequent formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Experimental Protocols

Extraction and Isolation of this compound

This compound can be extracted from its natural sources, such as dammar resin, using solvent extraction methods. A general protocol is outlined below.

Methodology:

-

Extraction: The powdered plant material (e.g., dammar resin) is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures).

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the compound of interest are combined and may be further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3][8]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound presents a promising scaffold for further investigation in the fields of medicinal chemistry and pharmacology. Its established physical and chemical properties, coupled with the known biological activities of the dammarane triterpenoid class, provide a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this intriguing natural product. Further studies are warranted to fully elucidate the specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. MTT (Assay protocol [protocols.io]

- 6. ptfarm.pl [ptfarm.pl]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Dammaradienol Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammarane-type triterpenoids, including the pharmacologically significant ginsenosides, are a class of natural products with diverse biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The biosynthesis of these complex molecules in plants originates from the central isoprenoid pathway and involves a series of enzymatic reactions to construct the characteristic tetracyclic dammarane (B1241002) skeleton. Dammaradienol is a key intermediate in the biosynthesis of many of these compounds. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, including the key enzymes, quantitative data on production, and detailed experimental protocols for studying this pathway.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors are sequentially condensed to form the C30 precursor, squalene (B77637). The dedicated pathway to dammarane-type triterpenoids then proceeds through the following key steps:

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). This is often considered a rate-limiting step in triterpenoid (B12794562) biosynthesis.[1]

-

Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene to form the dammarane skeleton is catalyzed by dammarenediol-II synthase (DS), a type of oxidosqualene cyclase (OSC).[1][3] This step is the first committed step towards the biosynthesis of dammarane-type triterpenoids.

-

Hydroxylation to Protopanaxadiol (B1677965) (PPD): Dammarenediol-II is hydroxylated at the C-12 position by a cytochrome P450 monooxygenase, specifically protopanaxadiol synthase (CYP716A47), to produce protopanaxadiol (PPD).[4][5]

-

Further Hydroxylation to Protopanaxatriol (B1242838) (PPT): Protopanaxadiol can be further hydroxylated at the C-6 position by another cytochrome P450, protopanaxatriol synthase (CYP716A53v2), to yield protopanaxatriol (PPT).[1]

These aglycones, PPD and PPT, can then undergo further modifications, most notably glycosylation by UDP-dependent glycosyltransferases (UGTs), to produce a vast array of ginsenosides.

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 0.91 ± 0.02 mM | 5.75 ± 0.12 µmol·min⁻¹·mg⁻¹ | Dictyoglomus turgidum | [2] |

| β-glucosidase | Ginsenoside Rb1 | 2.84 ± 0.05 mM | 0.71 ± 0.01 µmol·min⁻¹·mg⁻¹ | Dictyoglomus turgidum | [2] |

| Flavonoid-glycosidase | Icariin | 15.63 mM | 55.56 mM/h | Aspergillus sp. | [2] |

Note: Data for the core enzymes of this compound biosynthesis (Dammarenediol-II synthase, CYP716A47, CYP716A53v2) are not consistently reported in the literature in terms of specific Km and Vmax values. The provided data are for related enzymes involved in triterpenoid modifications and serve as an example of available kinetic data in this field.

Heterologous Production of this compound and Derivatives

Metabolic engineering efforts have enabled the production of this compound and its derivatives in microbial hosts, particularly Saccharomyces cerevisiae.

| Product | Host Organism | Titer | Reference |

| This compound | Saccharomyces cerevisiae | 1.037 g/L | [6] |

| Protopanaxadiol (PPD) | Transgenic Tobacco | 7.3 µg/g DW | [7] |

| Protopanaxatriol (PPT) | Transgenic Tobacco | 2.8 µg/g DW | [7] |

| Dammarenediol-II | Transgenic Tobacco | 11.6 µg/g DW | [7] |

| Dammarenediol-II | Chlamydomonas reinhardtii | ~2.6 mg/L | [8] |

Experimental Protocols

Heterologous Expression of Dammarenediol-II Synthase in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing a plant-derived dammarenediol-II synthase (DS) in yeast to produce dammarenediol-II.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from a plant known to produce dammarane-type triterpenoids (e.g., Panax ginseng).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the dammarenediol-II synthase (DS) gene using gene-specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

-

Select for transformed colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil).

-

-

Protein Expression and Product Formation:

-

Inoculate a single colony of the transformed yeast into selective medium containing a non-inducing carbon source (e.g., raffinose).

-

Grow the culture to mid-log phase and induce gene expression by adding galactose.

-

Continue to culture for 48-72 hours to allow for protein expression and product accumulation.

-

-

Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis of the cell pellet to release the triterpenoids.

-

Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify dammarenediol-II.[3]

-

In Vitro Assay of Protopanaxadiol Synthase (CYP716A47)

This protocol describes the general procedure for assaying the activity of CYP716A47 in converting dammarenediol-II to protopanaxadiol.[4]

Methodology:

-

Enzyme Preparation:

-

Express the CYP716A47 enzyme in a suitable heterologous system, such as yeast (S. cerevisiae) or insect cells.

-

Prepare microsomes from the cells expressing the recombinant enzyme. The microsomal fraction will contain the membrane-bound CYP450 enzyme.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Dammarenediol-II (substrate)

-

Microsomal preparation containing CYP716A47

-

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a strong base or organic solvent.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by LC-MS or GC-MS to detect the formation of protopanaxadiol.[4]

-

Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression levels of genes involved in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Collect plant tissues of interest and immediately freeze them in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (e.g., DS, CYP716A47, CYP716A53v2) and a reference gene (e.g., actin or ubiquitin).

-

Validate the primer efficiency and specificity by running a standard curve and melt curve analysis.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green master mix

-

Forward and reverse primers

-

Diluted cDNA template

-

-

Perform the qRT-PCR in a real-time PCR thermal cycler using a standard three-step or two-step cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.[9]

-

Conclusion

The biosynthesis of this compound in plants is a complex pathway involving several key enzymes, including dammarenediol-II synthase and various cytochrome P450s. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of valuable dammarane-type triterpenoids. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and manipulate this important biosynthetic pathway. Further research is needed to fully elucidate the regulatory mechanisms governing this pathway and to obtain a complete set of kinetic parameters for all the involved enzymes.

References

- 1. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 4. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 7. Production of ginsenoside aglycone (protopanaxatriol) and male sterility of transgenic tobacco co-overexpressing three Panax ginseng genes: PgDDS, CYP716A47, and CYP716A53v2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. stackscientific.nd.edu [stackscientific.nd.edu]

Methodological & Application

Application Note and Protocol for the Extraction of Dammaradienol from Dammar Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar resin, a natural triterpenoid (B12794562) resin obtained from trees of the Dipterocarpaceae family, is a complex mixture of various bioactive compounds.[1][2][3][4][5] Among these, dammaradienol, a tetracyclic triterpenoid, has garnered interest for its potential pharmacological activities.[1][6] This document provides a detailed protocol for the extraction and isolation of this compound from dammar resin, intended for laboratory-scale applications in research and drug development. The protocol is based on established phytochemical techniques, including solvent extraction and column chromatography.

Data Presentation

The extraction and purification of this compound from dammar resin can be achieved through several methods. The choice of method will influence the yield and purity of the final product. Below is a summary of potential extraction and purification strategies.

| Method | Description | Advantages | Disadvantages | Key Parameters |

| Solvent Extraction | The resin is dissolved in an organic solvent to extract the triterpenoids. | Simple, inexpensive, and suitable for initial large-scale extraction. | Low selectivity, co-extraction of other triterpenoids and impurities. | Solvent polarity, temperature, extraction time. |

| Hydrolysis (Saponification) | The resin extract is treated with a base to hydrolyze ester linkages, releasing bound triterpenoids. | May increase the yield of certain triterpenoids, including this compound.[2] | Requires an additional reaction step and subsequent work-up. | Base concentration, reaction temperature, and time. |

| Column Chromatography | The crude extract is separated on a stationary phase using a mobile phase of varying polarity to isolate individual compounds. | High resolution, capable of yielding high-purity compounds.[7][8][9][10] | Time-consuming, requires larger volumes of solvents, and is less suitable for very large quantities. | Stationary phase (silica gel, alumina), mobile phase composition. |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from dammar resin.

Protocol 1: Extraction of Triterpenoids from Dammar Resin

Objective: To obtain a crude triterpenoid extract from raw dammar resin.

Materials:

-

Dammar resin

-

Ethanol (B145695) (95% or absolute)[11][12][13]

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filter paper and funnel

Methodology:

-

Resin Preparation: Grind the raw dammar resin into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered dammar resin in ethanol at a ratio of 1:10 (w/v) (e.g., 100 g of resin in 1 L of ethanol).[11]

-

Stir the mixture at room temperature for 24 hours to dissolve the soluble components.

-

-

Filtration: Filter the mixture through filter paper to remove any insoluble impurities. Collect the filtrate.

-

Solvent Evaporation: Concentrate the ethanolic extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude resinous extract.

-

Liquid-Liquid Partitioning (Optional):

-

Dissolve the crude extract in a minimal amount of ethanol.

-

Perform a liquid-liquid extraction with hexane (B92381) to separate non-polar compounds. The triterpenoids are expected to partition into the hexane layer.

-

Collect the hexane layer and evaporate the solvent to obtain a triterpenoid-enriched fraction.

-

Protocol 2: Saponification of the Crude Extract (Optional)

Objective: To hydrolyze esterified triterpenoids and potentially increase the yield of this compound.

Materials:

-

Crude triterpenoid extract from Protocol 1

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether or Hexane

-

Separatory funnel

-

pH indicator paper

Methodology:

-

Saponification Reaction:

-

Dissolve the crude extract in ethanolic KOH solution (e.g., 5% KOH in 95% ethanol).

-

Reflux the mixture for 2-3 hours.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, dilute the reaction mixture with an equal volume of distilled water.

-

Extract the unsaponifiable matter (containing the neutral triterpenoids like this compound) with diethyl ether or hexane three times.

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic extract with distilled water until the washings are neutral to pH.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Evaporation: Evaporate the solvent using a rotary evaporator to obtain the unsaponifiable fraction rich in triterpenoid alcohols.

Protocol 3: Isolation of this compound by Column Chromatography

Objective: To purify this compound from the crude or saponified extract.

Materials:

-

Crude/saponified triterpenoid extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography[7]

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

-

Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude or saponified extract in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, etc., v/v hexane:ethyl acetate). This is known as a gradient elution.

-

-

Fraction Collection:

-

Collect the eluate in small fractions (e.g., 10-20 mL each).

-

-

Monitoring by TLC:

-